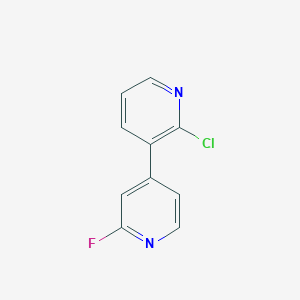

2-Chloro-2'-fluoro-3,4'-bipyridine

Vue d'ensemble

Description

2-Chloro-2’-fluoro-3,4’-bipyridine is a chemical compound with the formula C10H6ClFN2. It has a molecular weight of 208.62 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of 2-Chloro-2’-fluoro-3,4’-bipyridine involves a reaction with sodium carbonate, palladium diacetate, and tri tert-butylphosphoniumtetrafluoroborate in 1,4-dioxane and water at 100℃ . The mixture is heated overnight in a sealed tube. The resulting mixture is then diluted with ethyl acetate (EtOAc) and extracted with water and brine. The organic layer is dried over sodium sulfate (Na2SO4), filtered, and concentrated. The resulting solid is triturated with n-Hexanes and dried to yield 2-chloro-2’-fluoro-3,4’-bipyridinyl .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

2-Chloro-2'-fluoro-3,4'-bipyridine derivatives have been synthesized and applied in palladium-catalyzed Heck reactions under fluorous biphasic catalysis conditions, showcasing their utility in organic synthesis. These derivatives, when reacted with [PdCl2(CH3CN)2], form novel Pd complexes that exhibit significant catalytic activity and stability, even after multiple runs, making them valuable for sustainable chemistry practices (Lu et al., 2007).

Nucleophilic Substitution Reactions

Research on the reactivity of 2-fluoro- and 2-chloropyridines has provided insights into the factors governing the rates of nucleophilic (Het)Aromatic substitutions. These studies reveal the influence of substituents on the reactivity of pyridines, contributing to the understanding of reaction mechanisms in organic chemistry (Schlosser & Rausis, 2005).

Synthesis of Complex Molecules

2-Chloro-2'-fluoro-3,4'-bipyridine has been utilized in the efficient functionalization and synthesis of complex molecules. For example, it played a key role in the synthesis of cognition-enhancing drug candidates through bisalkylation of anthrone, highlighting its importance in pharmaceutical chemistry (Pesti et al., 2000).

Halogen-rich Intermediates for Synthesis

This compound serves as a halogen-rich intermediate for the synthesis of pentasubstituted pyridines, illustrating its utility as a building block in medicinal chemistry research. The synthesis of such intermediates enables the creation of diverse chemical entities with potential therapeutic applications (Wu et al., 2022).

Fluorination of Pyridines

Studies on the fluorination of 2-chloropyridine over metal oxide catalysts have demonstrated new catalytic systems for Cl/F exchange reactions. This research is critical for the development of environmentally friendly and efficient methods for the production of fluorinated pyridines, which are valuable in various chemical industries (Cochon et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3-(2-fluoropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2/c11-10-8(2-1-4-14-10)7-3-5-13-9(12)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZUKRIVCWRDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582975 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-2'-fluoro-3,4'-bipyridine | |

CAS RN |

870221-45-7 | |

| Record name | 2-Chloro-2'-fluoro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)

![2-Methyloxazolo[5,4-b]pyridine](/img/structure/B1317234.png)